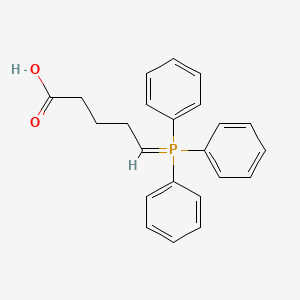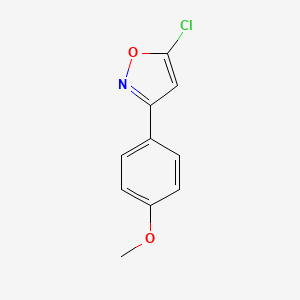
6-bromo-2-propyl-2,3-dihydrochromen-4-one
Descripción general
Descripción
6-Bromo-2-propyl-2,3-dihydro-4H-chromen-4-one is an organic compound with the molecular formula C12H13BrO2. It belongs to the class of chromenones, which are known for their diverse biological activities. This compound is characterized by a bromine atom at the 6th position and a propyl group at the 2nd position of the chromenone ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bromination of Chromenone: The synthesis of 6-bromo-2-propyl-2,3-dihydrochromen-4-one typically starts with the bromination of chromenone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: 6-Bromo-2-propyl-2,3-dihydro-4H-chromen-4-one can undergo oxidation reactions to form corresponding chromenone derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Amines in ethanol, thiols in DMF, alkoxides in methanol.
Major Products
Oxidation: Chromenone derivatives with additional oxygen functionalities.
Reduction: Dihydrochromenone derivatives.
Substitution: Substituted chromenone derivatives with various functional groups.
Aplicaciones Científicas De Investigación
6-Bromo-2-propyl-2,3-dihydro-4H-chromen-4-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-bromo-2-propyl-2,3-dihydrochromen-4-one involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-2,3-dihydro-4H-chromen-4-one: Similar structure but lacks the propyl group at the 2nd position.
6-Bromo-4-chromanone: Similar structure but lacks the propyl group and has a different oxidation state.
6-Bromo-2,3-dihydro-4H-1-benzopyran-4-one: Similar structure but with different substituents.
Uniqueness
6-Bromo-2-propyl-2,3-dihydro-4H-chromen-4-one is unique due to the presence of both a bromine atom and a propyl group, which confer distinct chemical and biological properties. This combination of substituents makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C12H13BrO2 |
|---|---|
Peso molecular |
269.13 g/mol |
Nombre IUPAC |
6-bromo-2-propyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C12H13BrO2/c1-2-3-9-7-11(14)10-6-8(13)4-5-12(10)15-9/h4-6,9H,2-3,7H2,1H3 |
Clave InChI |
XDFZVZNLXAMXTB-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CC(=O)C2=C(O1)C=CC(=C2)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1,3-Diethyl 2-[(2-cyanoeth-1-EN-1-YL)amino]propanedioate](/img/structure/B8656808.png)

![9,10-Anthracenedione, 1,5-bis[(3-hydroxypropyl)amino]-](/img/structure/B8656818.png)

